Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate
Description
Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 2-chlorophenyl group and at the 2-position with a benzoate ester. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is central to its structural and electronic properties.
Properties
IUPAC Name |
methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-17(20)12-8-6-11(7-9-12)16-19-15(10-22-16)13-4-2-3-5-14(13)18/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDLLJAFFYWYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then esterified with methyl 4-bromobenzoate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Scientific Research Applications of Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate
This compound is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a benzoate ester. It has a molecular formula of C17H12ClNO2S and a molecular weight of 329.8 g/mol . This compound is utilized as a building block in chemistry for synthesizing more complex molecules and is investigated in biology for potential antimicrobial and antifungal properties. Furthermore, it is explored in medicine for potential use in drug development, particularly as an anti-inflammatory or anticancer agent, and in industry for developing new materials with specific properties like polymers and coatings.
Areas of Application
| Area | Description |
|---|---|
| Chemistry | This compound serves as a fundamental building block in the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile compound for creating diverse chemical structures. |
| Biology | This compound is actively researched for its potential antimicrobial and antifungal properties. Thiazole derivatives, to which this compound belongs, are known for exhibiting diverse biological activities. |
| Medicine | In the medical field, this compound is explored for its potential in drug development, particularly as an anti-inflammatory or anticancer agent. Its biological activities include antitumor, antimicrobial, and enzyme inhibitory properties. Studies have shown promising cytotoxic effects against various cancer cell lines, with the presence of electron-donating groups enhancing cytotoxic activity. It also demonstrates efficacy against various bacterial and fungal strains and inhibits enzymes like acetylcholinesterase (AChE), crucial for treating neurodegenerative diseases like Alzheimer's. |
| Industry | The compound is utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical properties, conferred by the thiazole ring and chlorophenyl group, make it valuable in creating materials with tailored functionalities. |
Biological Activities
This compound has garnered attention for its diverse biological activities, making it a compound of interest in medicinal chemistry.
Antitumor Activity: Thiazole derivatives, including this compound, have demonstrated antitumor potential, with promising cytotoxic effects against various cancer cell lines. The presence of electron-donating groups at specific positions on the phenyl ring has been correlated with increased cytotoxic activity.
Antimicrobial Activity: The antimicrobial properties of thiazole derivatives are well-documented, with studies indicating their efficacy against various bacterial and fungal strains.
Enzyme Inhibition: This compound can inhibit specific enzymes, such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that the compound binds effectively to the active site of AChE, indicating its potential as a therapeutic agent for cognitive disorders.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, using aqueous sodium hydroxide for hydrolysis.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzoate ester can facilitate its transport across cell membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substitutional Differences
The following table summarizes key structural analogs and their distinguishing features:
*Quantitative yields reported for most compounds in , except EMAC2060/2061 .
Key Observations:
Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound (ortho-chloro) may induce greater steric hindrance compared to para-substituted analogs like C3 (quinoline with 4-chlorophenyl) . This could reduce solubility but enhance binding specificity in biological targets.
Synthesis Challenges: EMAC2061, with a 3,4-dichlorophenyl group, exhibited lower synthesis yields (<80%), likely due to steric or electronic hindrance during hydrazine coupling . Quinoline derivatives (C1–C7) were synthesized with quantitative yields, suggesting that the thiazole core may pose greater synthetic complexity than quinoline systems .
Purity and Characterization :
- Commercial thiazole derivatives (e.g., QL-8784) consistently report 95% purity, while research-synthesized compounds (e.g., EMAC2061) rely on NMR/HRMS for structural confirmation .
Lipophilicity and Solubility:
- The benzoate ester in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methanol (QL-8784, logP ~2.1) or morpholinoacetamide (logP ~1.8) analogs . This may enhance membrane permeability but reduce aqueous solubility.
- Quinoline derivatives (C3) with piperazine linkers show intermediate logP values (~2.8), balancing solubility and bioavailability .
Biological Activity
Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antitumor, antimicrobial, and enzyme inhibitory properties, supported by recent research findings.
- Molecular Formula : C17H12ClNO2S
- Molecular Weight : 329.8 g/mol
- CAS Number : 338396-91-1
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines.
Research Findings:
- Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
- The presence of electron-donating groups (such as methyl) at specific positions on the phenyl ring has been correlated with increased cytotoxic activity. For instance, compounds with substitutions at the para position on the phenyl ring showed enhanced interaction with target proteins involved in apoptosis pathways .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented, with several studies indicating their efficacy against various bacterial and fungal strains.
Case Studies:
- Bacterial Inhibition :
- Fungal Activity :
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
In Silico Studies:
Recent molecular docking studies suggest that this compound binds effectively to the active site of AChE, showcasing potential as a therapeutic agent for cognitive disorders .
Summary of Biological Activities
| Activity Type | Description | IC50/MIC Values |
|---|---|---|
| Antitumor | Cytotoxicity against A-431 and HT29 cell lines | < Doxorubicin |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Low MIC values |
| Antifungal | Inhibition of pathogenic fungi (e.g., Candida) | Effective growth inhibition |
| Enzyme Inhibition | AChE inhibition for Alzheimer's treatment | Strong binding affinity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate, and how can intermediates be characterized?
- Methodology :
- Thiazole Ring Formation : The thiazole core can be synthesized via condensation reactions. For example, hydrazine intermediates (e.g., 1-(benzoate-substituted)hydrazine) can react with α-haloketones or α,β-unsaturated ketones under reflux in ethanol .
- Esterification : The methyl benzoate group can be introduced via esterification of the corresponding carboxylic acid using methanol and acid catalysts (e.g., H₂SO₄) under reflux .
- Intermediate Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry of substituents. For example, the thiazole C-H protons typically resonate at δ 7.5–8.5 ppm, while ester methyl groups appear at δ 3.8–4.0 ppm . Mass spectrometry (ESI-MS) can verify molecular weight (e.g., [M+H]+ peak at m/z 344.05 for C₁₈H₁₄ClNO₂S).
Q. What safety precautions are necessary when handling this compound?
- Methodology :
- General Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (Skin Irrit. Category 2; Eye Irrit. Category 2) .
- Waste Disposal : Follow institutional guidelines for halogenated waste. Avoid aqueous disposal due to potential persistence .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of the compound?
- Methodology :
- ¹H NMR : Identify the ester methyl singlet (~δ 3.9 ppm), thiazole C-H protons (δ 7.6–8.1 ppm), and 2-chlorophenyl aromatic signals (δ 7.3–7.5 ppm) .
- IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and thiazole C-N-C vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like Multiwfn analyze the electron density distribution and reactivity of this compound?
- Methodology :
- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic (negative potential) and electrophilic (positive potential) regions. For example, the thiazole sulfur and ester oxygen may act as electron-rich sites .
- Electron Localization Function (ELF) : Analyze bond critical points to assess covalent vs. ionic character in the thiazole ring and chlorophenyl substituents .
Q. What crystallographic approaches determine the molecular conformation and packing of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water). Solve the structure using SHELX or similar software. For example, the thiazole ring and benzoate ester may exhibit dihedral angles of 10–20°, affecting π-π stacking .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, Cl···π) using CrystalExplorer. The chlorophenyl group may contribute to halogen bonding .
Q. How do substituents on the thiazole ring (e.g., 2-chlorophenyl) influence the compound’s electronic properties and biological activity?
- Methodology :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level. Compare frontier orbitals (HOMO/LUMO) of analogs to assess how electron-withdrawing groups (e.g., Cl) modulate reactivity .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., 4-fluorophenyl, 4-bromophenyl) and test biological activity (e.g., enzyme inhibition). Correlate logP values (HPLC-derived) with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
